3-(N-methylaminomethyl)-2-fluorophenylboronic acid
Overview
Description
3-(N-methylaminomethyl)-2-fluorophenylboronic acid is an organic compound that features a boronic acid functional group attached to a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methylaminomethyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Fluorinated Phenyl Ring: The starting material is often a fluorinated benzene derivative. The fluorine atom is introduced via electrophilic aromatic substitution using reagents such as fluorine gas or a fluorinating agent like Selectfluor.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction. This is commonly achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic ester or boronic acid is coupled with a halogenated aromatic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form a phenol derivative. Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form a boronic ester or borane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate
Major Products
Oxidation: Phenol derivatives
Reduction: Boronic esters or borane derivatives
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
3-(N-methylaminomethyl)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting enzymes that interact with boronic acids.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(N-methylaminomethyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The fluorine atom can enhance the compound’s stability and reactivity, while the N-methylaminomethyl group can influence its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and N-methylaminomethyl groups, making it less reactive and less specific in its interactions.
2-Fluorophenylboronic acid: Similar but lacks the N-methylaminomethyl group, which can affect its solubility and binding properties.
3-(Aminomethyl)-2-fluorophenylboronic acid: Similar but lacks the methyl group on the amine, which can influence its reactivity and binding affinity.
Uniqueness
3-(N-methylaminomethyl)-2-fluorophenylboronic acid is unique due to the combination of its functional groups, which confer specific chemical properties that can be exploited in various applications. The presence of the fluorine atom enhances its stability, while the N-methylaminomethyl group improves its solubility and binding properties, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
[2-fluoro-3-(methylaminomethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO2/c1-11-5-6-3-2-4-7(8(6)10)9(12)13/h2-4,11-13H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJCADUQSXQZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CNC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195812 | |
Record name | Boronic acid, B-[2-fluoro-3-[(methylamino)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-43-9 | |
Record name | Boronic acid, B-[2-fluoro-3-[(methylamino)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-3-[(methylamino)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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